molecular formula C16H17N3O B2880008 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1255785-88-6

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2880008
CAS No.: 1255785-88-6
M. Wt: 267.332
InChI Key: HZUXLPZIERETEM-UHFFFAOYSA-N
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Description

The compound 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidin-4-one family, a scaffold of interest in medicinal chemistry due to its structural resemblance to purine nucleobases. This derivative features a butyl group at position 3 and a phenyl group at position 7, distinguishing it from other analogs. Its molecular formula is C₁₇H₁₈N₃O (MW: 280.35 g/mol), with the butyl chain enhancing lipophilicity compared to smaller substituents.

Properties

IUPAC Name

3-butyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-9-19-11-18-14-13(10-17-15(14)16(19)20)12-7-5-4-6-8-12/h4-8,10-11,17H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXLPZIERETEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pyrrolo[3,2-d]pyrimidin-4-one core allows diverse functionalization, enabling tailored physicochemical and biological properties. Below is a detailed comparison of analogs grouped by substituent type and position:

Substituents at Position 7
Compound Name R7 Group Molecular Formula MW (g/mol) Key Properties/Data Source
3-Butyl-7-phenyl-... (Target) Phenyl C₁₇H₁₈N₃O 280.35 High lipophilicity (logP ~3.5 estimated); phenyl group may enhance π-π stacking in hydrophobic pockets. -
7-(Phenylthio)-... (7a) PhS C₁₂H₁₀N₃OS 244.05 δ 7.84 (s, 1H, aromatic); HRMS [M+H]+: 244.0537. Thioether linkage increases polarity vs. direct phenyl.
7-(4-Fluorophenyl)-... 4-FPh C₁₂H₈FN₃O 229.21 Fluorine enhances electronegativity, improving membrane permeability. Purity ≥95% (HPLC).
7-((2-Hydroxyphenyl)thio)-... (7d) 2-HO-PhS C₁₂H₈N₃O₂S 258.03 δ 153.04 (C-OH); HRMS [M−H]⁻: 258.0340. Hydroxyl enables hydrogen bonding, potentially improving target affinity.
7-({[(2R,3R)-Trihydroxybutyl]amino}methyl)-... (24) Aminoalkyl C₁₂H₁₇N₅O₄ 295.30 Polar hydroxy/amino groups enhance solubility. NMR data matches stereochemistry; designed as acyclic immucillin analog for enzyme inhibition.

Key Observations :

  • Hydrophobic vs. Polar Groups : The target’s phenyl group contrasts with thioether (7a) or hydroxy-substituted (7d) analogs, favoring lipid bilayer penetration but reducing aqueous solubility.
  • Electron-Withdrawing Effects : Fluorine in 7-(4-Fluorophenyl)-... enhances metabolic stability and binding to aromatic residues in enzymes .
  • Biological Targeting: Aminoalkyl derivatives (e.g., 24) mimic transition-state analogs, inhibiting enzymes like purine nucleoside phosphorylase (PNP) .
Substituents at Position 3
Compound Name R3 Group Molecular Formula MW (g/mol) Key Properties/Data Source
3-Butyl-7-phenyl-... (Target) Butyl C₁₇H₁₈N₃O 280.35 Butyl chain increases logP vs. methyl analogs; may slow hepatic clearance. -
5-Methyl-7-(4-methylphenyl)-... (BB10-0810) Methyl (position 5) C₁₄H₁₃N₃O 239.27 Methyl at N5 reduces ring flexibility; 4-methylphenyl enhances steric bulk vs. unsubstituted phenyl.
3-Methyl-2-morpholin-4-yl-7-... (CHEMBL561123) Methyl + morpholine C₂₂H₂₈N₆O₂ 408.51 Morpholine improves solubility; XlogP = 1.1. Targets dopamine D3 receptors (ChEMBL234).

Key Observations :

  • Alkyl Chain Length : The target’s butyl group at N3 increases lipophilicity compared to methyl (BB10-0810) or morpholine-containing (CHEMBL561123) analogs, impacting distribution and half-life.
  • Conformational Effects : Methyl at N5 (BB10-0810) may restrict ring puckering, altering binding kinetics.
Phosphonate/Phosphonato Derivatives
Compound Name Substituent Molecular Formula MW (g/mol) Key Properties/Data Source
Sodium (E)-7-((2-(Phosphonato)vinyl)phenyl)thio-... (18b) Phosphonato-vinylphenylthio C₁₃H₁₁N₃O₄PS 336.02 δ 17.54 (³¹P NMR); HRMS [M−H]⁻: 336.0208. Charged phosphonato group enhances affinity for kinase ATP sites.
Sodium 7-((2-(Phosphonato)ethoxy)ethyl)thio-... (13b) Phosphonato-ethoxyethylthio C₁₅H₂₅N₃O₅PS 390.10 HRMS [M+H]+: 390.3. Ether linker improves metabolic stability vs. direct vinylphosphonates.

Key Observations :

  • Charge and Solubility : Phosphonato groups introduce negative charges, improving water solubility and enzyme binding but limiting blood-brain barrier penetration.
  • Linker Design : Ethoxyethyl (13b) vs. vinyl (18b) linkers balance flexibility and steric hindrance for target engagement.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors PSA (Ų)
3-Butyl-7-phenyl-... ~3.5 1 3 50.2
7-(Phenylthio)-... (7a) ~2.8 1 4 78.4
7-(4-Fluorophenyl)-... ~2.9 1 3 49.3
CHEMBL561123 1.1 1 5 85.6

Biological Activity

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H28N4O2
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 1226431-20-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant antitumor and anti-inflammatory properties through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Cholinesterase Inhibition : Some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases.

Antitumor Activity

A study conducted on pyrrolo[3,2-d]pyrimidine derivatives demonstrated that these compounds possess significant antiproliferative effects against various tumor cell lines. The lead compound showed promising results in vivo against hepatocellular carcinoma in mouse models, indicating potential for cancer therapy .

Cholinesterase Inhibition

Research has highlighted the cholinesterase inhibitory activity of pyrrolo[3,2-d]pyrimidines. The compound exhibited an IC50 value indicating strong inhibition against AChE and BChE enzymes, which are critical targets for Alzheimer's disease treatment .

CompoundIC50 (µM)Target
This compound0.08 - 0.1AChE
Other Pyrrolo Derivatives0.082 - 0.15BChE

Study on Antiproliferative Effects

In vitro assays tested the antiproliferative activity of the compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Neuroprotective Effects

Another study focused on the neuroprotective potential of pyrrolo derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, further supporting their role as therapeutic agents for conditions like Alzheimer's disease .

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